1-(4-(Dimethylphosphoryl)phenyl)ethan-1-one
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Overview
Description
1-(4-(Dimethylphosphoryl)phenyl)ethan-1-one is a versatile chemical compound with the molecular formula C10H13O2P. This compound is known for its unique properties, making it valuable in various scientific research fields, including drug synthesis, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylphosphoryl)phenyl)ethan-1-one typically involves the reaction of 4-bromophenyl ethanone with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which facilitates the substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylphosphoryl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylphosphoryl group directs the substitution to the para position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-(Dimethylphosphoryl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylphosphoryl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function through phosphorylation or other modifications .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylphenyl)ethanone
- 1-(3,4-Dimethoxyphenyl)ethanone
- 1-(4-Bromophenyl)ethanone
Uniqueness
1-(4-(Dimethylphosphoryl)phenyl)ethan-1-one is unique due to its dimethylphosphoryl group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific phosphorylation reactions or as a precursor in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-(4-dimethylphosphorylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O2P/c1-8(11)9-4-6-10(7-5-9)13(2,3)12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJXQFTUCNGGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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